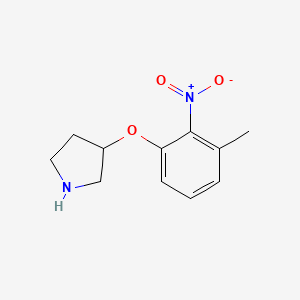

3-(3-Methyl-2-nitrophenoxy)pyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O3 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

3-(3-methyl-2-nitrophenoxy)pyrrolidine |

InChI |

InChI=1S/C11H14N2O3/c1-8-3-2-4-10(11(8)13(14)15)16-9-5-6-12-7-9/h2-4,9,12H,5-7H2,1H3 |

InChI Key |

PBKGGMHDRDYAEI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)OC2CCNC2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Development

Retrosynthetic Analysis for 3-(3-Methyl-2-nitrophenoxy)pyrrolidine

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into simpler precursor structures. wikipedia.org For this compound, the primary disconnection strategy involves breaking the ether linkage (C-O bond), which is a common and reliable disconnection point. This transform identifies two key synthons: a 3-pyrrolidinyl cation equivalent and a 3-methyl-2-nitrophenoxide anion.

The corresponding synthetic equivalents for these synthons are 3-hydroxypyrrolidine (or a derivative with a suitable leaving group at the C3 position) and 3-methyl-2-nitrophenol (B1664609). Further disconnection of these precursors leads to simpler, often commercially available starting materials.

3-Hydroxypyrrolidine : This precursor can be disconnected through various C-N bond cleavages, tracing back to acyclic amino alcohol or amino acid precursors. ias.ac.in For instance, it can be derived from chiral starting materials like L-glutamic acid or L-malic acid to ensure specific stereochemistry. google.com

3-Methyl-2-nitrophenol : This aromatic component can be simplified by a functional group interconversion (FGI), removing the nitro group to arrive at 3-methylphenol (m-cresol). youtube.com The synthesis then requires a regioselective nitration of m-cresol (B1676322).

This analysis suggests a convergent synthesis plan: the separate preparation of the pyrrolidine (B122466) and aromatic fragments, followed by their coupling via an etherification reaction.

Classical and Modern Synthetic Routes Towards this compound

The forward synthesis, guided by the retrosynthetic analysis, involves several key stages, each with a variety of classical and modern methodological options.

Cyclization Approaches to the Pyrrolidine Core for this compound Synthesis

The synthesis of the 3-hydroxypyrrolidine core is a well-established area of heterocyclic chemistry. google.comorganic-chemistry.org A variety of cyclization strategies have been developed, often focusing on controlling the stereochemistry at the C3 position.

Key Cyclization Strategies:

From Chiral Precursors: A common approach involves starting from a "chiral pool" molecule. For example, chiral 1,2,4-butanetriol (B146131) can be converted into N-substituted-3-hydroxypyrrolidine. This method involves converting the primary alcohol to a leaving group and subsequent reaction with an amine to induce cyclization. google.com

Intramolecular Amination: Acyclic precursors, such as 4-amino-1,2-diols, can undergo intramolecular cyclization. This can be achieved through activation of the terminal hydroxyl group followed by nucleophilic attack by the amine. Modern methods utilize transition-metal-free conditions, for example, using molecular iodine as an oxidant for direct δ-amination of sp³ C-H bonds.

Reductive Cyclization: A one-pot, two-stage process can involve a nitro-Michael addition followed by a metal-catalyzed reductive cyclization cascade to form multifunctionalized pyrrolidines. bohrium.com

Radical Cyclization: Carbon-centered radicals can be generated from suitable precursors, leading to 5-exo-dig cyclization to form the pyrrolidine ring. diva-portal.org

| Starting Material | Key Transformation | Advantages | Reference |

|---|---|---|---|

| Chiral 1,2,4-butanetriol | Activation of hydroxyl group, amine cyclization | Good stereocontrol from chiral pool | google.comgoogle.com |

| Chiral 3-hydroxybutyronitrile (B154976) derivatives | Catalytic hydrogenation and in situ cyclization | Single-step process | google.com |

| Allenic Amino Acids | AgNO₃-catalyzed cyclization | Access to functionalized 3-pyrrolines | organic-chemistry.org |

| Acyclic Amino Alcohols | Intramolecular C-H amination | High atom economy, modern approach | organic-chemistry.org |

Ether Linkage Formation Strategies for the Phenoxy Moiety in this compound

The formation of the ether bond between the pyrrolidine and phenoxy moieties is most commonly achieved via the Williamson ether synthesis. wikipedia.org This reaction involves the nucleophilic substitution of a halide or other leaving group by an alkoxide or, in this case, a phenoxide. masterorganicchemistry.com

The reaction proceeds via an SN2 mechanism, where the sodium or potassium salt of 3-methyl-2-nitrophenol (the nucleophile) attacks an electrophilic C3 carbon of the pyrrolidine ring. wikipedia.org The pyrrolidine reactant would typically be N-protected 3-halopyrrolidine or N-protected 3-pyrrolidinyl sulfonate (e.g., tosylate, mesylate).

Reaction: (N-protected)-3-hydroxypyrrolidine + TsCl → (N-protected)-3-tosyloxypyrrolidine 3-Methyl-2-nitrophenol + NaH → Sodium 3-methyl-2-nitrophenoxide (N-protected)-3-tosyloxypyrrolidine + Sodium 3-methyl-2-nitrophenoxide → (N-protected)-3-(3-Methyl-2-nitrophenoxy)pyrrolidine + NaOTs

Alternative modern methods for ether synthesis include copper- or zinc-catalyzed couplings of alcohols/phenols with alkyl halides, which can be effective for sterically hindered substrates. organic-chemistry.org

Introduction and Modification Methodologies for the Nitro Group in this compound

The synthesis of the 3-methyl-2-nitrophenol precursor requires the regioselective nitration of 3-methylphenol (m-cresol). Direct nitration of m-cresol with mixed acid (HNO₃/H₂SO₄) is often non-selective, yielding a mixture of 2-, 4-, and 6-nitro isomers, along with dinitrated products. oup.comyoutube.com

To achieve higher regioselectivity for the desired 2-nitro isomer, several strategies have been developed:

Directed Ortho Nitration: A two-step procedure involving nitrosation followed by oxidation can provide selective ortho-nitration, although yields may be modest. google.com

Use of Protecting Groups: The hydroxyl group of m-cresol can be protected, for instance, as a phosphate (B84403) ester (tri-m-tolyl phosphate). Nitration of this derivative with mixed acid can favor the formation of the 2-nitro isomer, particularly when an excess of sulfuric acid is used. oup.com

Blocking with Sulfonic Acid Groups: Sulfonation can be used to block the more reactive positions (e.g., C4 and C6). Subsequent nitration introduces the nitro group at the desired C2 position, followed by desulfonation to yield 3-methyl-2-nitrophenol. oup.com

Alternative Nitrating Agents: Milder and more selective nitrating agents can be employed. A system using ammonium (B1175870) nitrate (B79036) (NH₄NO₃) and potassium bisulfate (KHSO₄) has been reported for regioselective ortho-nitration of phenols. dergipark.org.tr Another method uses sodium nitrite (B80452) (NaNO₂) in the presence of an acidic ionic liquid. sharif.edu

| Method | Reagents | Key Feature | Reference |

|---|---|---|---|

| Direct Nitration | HNO₃ / H₂SO₄ | Low regioselectivity, mixture of isomers | oup.com |

| Phosphate Protection | 1. PCl₃; 2. HNO₃ / H₂SO₄; 3. Hydrolysis | Improves yield of 2-nitro isomer | oup.com |

| Sulfonation Blocking | 1. H₂SO₄; 2. HNO₃; 3. Desulfonation | High regioselectivity for 2-nitro isomer | oup.com |

| Green Nitration | NH₄NO₃ / KHSO₄ | High ortho-selectivity, milder conditions | dergipark.org.tr |

| Ionic Liquid Medium | NaNO₂ / [Msim]Cl | Efficient, high yield, mild conditions | sharif.edu |

Stereoselective Synthesis and Enantiomeric Access to this compound

The C3 position of the pyrrolidine ring in the target molecule is a stereocenter. Accessing specific enantiomers is critical for pharmacological applications. mdpi.com This is achieved by using an enantiomerically pure 3-hydroxypyrrolidine precursor.

Methods for Enantiomeric Access:

Synthesis from Chiral Pool: As mentioned, starting from readily available chiral molecules like L-glutamic acid or (S)-malic acid provides a reliable route to optically pure (S)- or (R)-3-hydroxypyrrolidine. google.com For example, a method for preparing (S)-3-hydroxypyrrolidine from (S)-malic acid involves esterification, lactam cyclization, and subsequent amide reduction. google.com

Enzymatic Resolution: Racemic N-substituted-3-acyloxypyrrolidine can undergo stereoselective hydrolysis using enzymes (e.g., lipases) to yield one enantiomer of N-substituted-3-hydroxypyrrolidine, leaving the other acylated enantiomer behind. google.com

Asymmetric Synthesis: Modern approaches include asymmetric cyclization reactions. For example, the stereoselective synthesis of pyrrolidine derivatives can be achieved through the cyclization of acyclic compounds where the stereochemistry is induced by a chiral catalyst or auxiliary. nih.gov

Optimization of Reaction Conditions and Process Efficiency for this compound

Optimizing the synthetic route is crucial for improving yield, purity, and scalability. The key steps to optimize are the pyrrolidine ring formation and the Williamson ether synthesis.

For the Williamson ether synthesis , several parameters can be adjusted:

Base: Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are typically used to deprotonate the phenol (B47542). The choice of base can affect reaction time and side reactions.

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are preferred as they solvate the cation of the base, leaving a highly reactive "naked" phenoxide anion.

Temperature: The reaction temperature is a critical parameter. Higher temperatures can increase the reaction rate but may also promote side reactions like elimination, especially if the pyrrolidine leaving group is at a secondary position.

Leaving Group: The choice of leaving group on the pyrrolidine ring is important. Tosylates and mesylates are often better leaving groups than halides, leading to faster and cleaner reactions.

| Parameter | Options | Effect on Reaction |

|---|---|---|

| Base | NaH, KH, K₂CO₃, KOtBu | Affects degree of phenoxide formation and reaction rate. |

| Solvent | DMF, DMSO, Acetonitrile, THF | Polar aprotic solvents enhance nucleophilicity of the phenoxide. |

| Temperature | Room Temp to Reflux | Controls reaction rate versus side reactions (e.g., elimination). |

| Leaving Group (on Pyrrolidine) | -Cl, -Br, -I, -OTs, -OMs | Better leaving groups (I, OTs, OMs) increase reaction rate. |

Advanced Methodologies for the Synthesis of Analogues and Derivatives of this compound

The synthesis of complex pyrrolidine analogues, including those found in pharmaceuticals, demands sophisticated and robust synthetic methodologies. Modern organic chemistry offers a diverse toolkit for this purpose, ranging from novel cycloadditions to direct C-H functionalization.

Dirhodium-catalyzed intramolecular nitrene insertion into sp³ C-H bonds provides a regio- and diastereoselective route to N-unprotected pyrrolidines without the need for external oxidants or directing groups. organic-chemistry.org Similarly, iron-catalyzed intermolecular and intramolecular sp³ C-H amination using azides offers high chemo- and regioselectivity, enabling late-stage functionalization of complex molecules. organic-chemistry.org

Radical-mediated reactions have also emerged as powerful tools. Titanium-catalyzed radical formal [3+2] cycloadditions between N-acylaziridines and alkenes afford pyrrolidines through a redox-neutral pathway. organic-chemistry.org These advanced methods are crucial in the synthesis of complex, biologically active molecules. For example, the synthesis of the hepatitis C drug Grazoprevir involves the reaction of a complex pyrrolidine derivative with 2,3-dichloro-6-methoxyquinoxaline. mdpi.comnih.gov The synthesis of another antiviral, Daclatasvir, is built upon the initial alkylation of N-protected proline, which serves as the foundational pyrrolidine core. nih.gov These examples underscore the importance of having robust methods to create stereochemically rich pyrrolidine building blocks for the assembly of advanced drug analogues. mdpi.com

Structural Elucidation and Characterization Techniques

Spectroscopic Analysis of 3-(3-Methyl-2-nitrophenoxy)pyrrolidine

Spectroscopy involves the interaction of electromagnetic radiation with the molecule to probe its structural features. Different regions of the electromagnetic spectrum provide specific information about the compound's connectivity, functional groups, and electronic system.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework. uobasrah.edu.iq Through one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, it is possible to establish atom connectivity and confirm the constitution of this compound. jst-ud.vnmdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the protons on the aromatic ring, the pyrrolidine (B122466) ring, and the methyl group. The aromatic protons would appear in the downfield region (typically δ 7.0-8.0 ppm), with their splitting pattern revealing their substitution pattern on the ring. The protons of the pyrrolidine ring would resonate in the aliphatic region, and their chemical shifts and multiplicities would elucidate the substitution at the 3-position. The methyl group would likely appear as a singlet in the upfield region (around δ 2.0-2.5 ppm). The N-H proton of the secondary amine would appear as a broad singlet, the chemical shift of which can be solvent-dependent. ipb.pt

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum for this compound would show distinct signals for the aromatic carbons (δ 110-160 ppm), the pyrrolidine carbons (δ 25-70 ppm), and the methyl carbon (δ 15-25 ppm). jst-ud.vn The carbon attached to the oxygen (ether linkage) and the carbon attached to the nitro group would be significantly deshielded.

2D NMR Spectroscopy: To unequivocally assign all proton and carbon signals, 2D NMR experiments are essential. isuct.ru

COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the connectivity within the pyrrolidine ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons separated by two or three bonds, which is crucial for connecting the 3-methyl-2-nitrophenoxy moiety to the pyrrolidine ring through the ether linkage. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH | 7.0 - 7.8 (multiplets) | 115 - 140 |

| Aromatic C-O | - | 150 - 160 |

| Aromatic C-NO₂ | - | 145 - 155 |

| Aromatic C-CH₃ | - | 130 - 140 |

| Pyrrolidine CH-O | 4.8 - 5.2 (multiplet) | 75 - 85 |

| Pyrrolidine CH₂-N | 3.0 - 3.6 (multiplets) | 50 - 60 |

| Pyrrolidine CH₂ | 1.9 - 2.3 (multiplet) | 30 - 40 |

| Pyrrolidine NH | 1.5 - 3.0 (broad singlet) | - |

| Methyl CH₃ | 2.2 - 2.5 (singlet) | 15 - 25 |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups. The presence of a strong, broad band around 3300-3500 cm⁻¹ would indicate the N-H stretching of the secondary amine. pressbooks.pub The nitro group (NO₂) would be identified by two strong stretching vibrations, typically around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric). Aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidine and methyl groups would be observed just below 3000 cm⁻¹. libretexts.orglibretexts.org The C-O-C ether linkage would show a characteristic stretching band in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions. Aromatic C=C stretching bands would be visible in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides information about molecular vibrations by measuring the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar and symmetric bonds, which may be weak or inactive in the IR spectrum. For this compound, Raman spectroscopy would be useful for confirming the vibrations of the aromatic ring and the C-C backbone of the pyrrolidine ring. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Secondary Amine (N-H) | Stretch | 3300 - 3500 (broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (CH₃, CH₂) | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 (strong) |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1380 (strong) |

| Ether (Ar-O-C) | Asymmetric Stretch | 1200 - 1250 |

| Aliphatic C-H | Bend | 1350 - 1470 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems and non-bonding electrons. libretexts.org The absorption of UV or visible light promotes electrons from a lower energy molecular orbital (like a π or n orbital) to a higher energy anti-bonding orbital (π*). tanta.edu.egyoutube.com

The primary chromophore in this compound is the 3-methyl-2-nitrophenoxy group. The aromatic ring conjugated with the nitro group allows for characteristic electronic transitions.

π → π* Transitions: These high-energy transitions involve the excitation of electrons from π bonding orbitals to π* anti-bonding orbitals within the aromatic ring. They typically result in strong absorption bands in the UV region.

n → π* Transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro group) to a π* anti-bonding orbital. slideshare.netyoutube.com These transitions are generally weaker in intensity compared to π → π* transitions.

The position and intensity of these absorption bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected λₘₐₓ Region | Relative Intensity |

| π → π | Aromatic π system | ~250 - 280 nm | High |

| n → π | Nitro group non-bonding electrons | ~300 - 340 nm | Low |

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides valuable structural information based on the fragmentation pattern of the molecule upon ionization. wvu.edu

For this compound (molecular formula C₁₁H₁₄N₂O₃), high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which confirms the molecular formula. The calculated monoisotopic mass is 222.1004 Da.

Upon ionization (e.g., by electron ionization, EI), the molecular ion (M⁺˙) is formed, which then undergoes fragmentation. The analysis of the mass-to-charge ratio (m/z) of these fragments helps to piece together the molecular structure. Plausible fragmentation pathways include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the pyrrolidine ring, a common pathway for amines. researchgate.net

Ether Bond Cleavage: Scission of the C-O bond between the aromatic ring and the pyrrolidine moiety.

Loss of Nitro Group: Elimination of NO₂ (46 Da) or NO (30 Da).

Fragmentation of the Pyrrolidine Ring: Loss of small neutral molecules like ethene.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Nominal) | Proposed Identity/Origin |

| [M]⁺˙ | 222 | Molecular Ion |

| [M - NO₂]⁺ | 176 | Loss of nitro group |

| [C₇H₇O]⁺ | 107 | Fragment from 3-methylphenoxy moiety |

| [C₄H₈N]⁺ | 70 | Fragment from pyrrolidine ring via α-cleavage |

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of the compound or its derivative can be grown, this technique provides precise data on bond lengths, bond angles, and torsional angles. mdpi.com

For this compound, an X-ray crystal structure would reveal:

The precise conformation of the five-membered pyrrolidine ring (e.g., envelope or twist conformation).

The spatial orientation of the 3-methyl-2-nitrophenoxy substituent relative to the pyrrolidine ring.

The planarity of the aromatic ring and the orientation of the nitro and methyl groups.

The intermolecular interactions that stabilize the crystal lattice. These could include hydrogen bonding involving the N-H group of the pyrrolidine and the oxygen atoms of the nitro group, as well as π-π stacking interactions between the aromatic rings of adjacent molecules. mdpi.com This information is critical for understanding the solid-state properties of the material.

Chromatographic and Purity Assessment Methodologies for this compound

Chromatography is a fundamental tool for separating mixtures and assessing the purity of a compound. Several methods are applicable for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC): This is a primary method for purity assessment. A reversed-phase HPLC method, likely using a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable. fda.govsielc.com A UV detector set to a wavelength where the nitrophenyl chromophore absorbs strongly would be used for detection. The purity is determined by the relative area of the main peak.

Gas Chromatography (GC): GC can also be used for purity analysis, provided the compound is sufficiently volatile and thermally stable. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. researchgate.net If the compound has low volatility, derivatization of the secondary amine might be necessary.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a chemical reaction, screen for optimal separation conditions for column chromatography, and make a qualitative assessment of purity.

Table 5: Summary of Chromatographic Methods for Purity Assessment

| Technique | Typical Stationary Phase | Typical Mobile Phase / Carrier Gas | Detector | Application |

| HPLC | C18 Silica | Acetonitrile/Water or Methanol/Water | UV-Vis | Quantitative Purity Analysis |

| GC | Polysiloxane (e.g., HP-5) | Helium or Nitrogen | FID, MS | Quantitative Purity Analysis |

| TLC | Silica Gel | Ethyl Acetate/Hexane mixture | UV light, Staining agents | Qualitative Purity Check, Reaction Monitoring |

Computational and Theoretical Investigations

Quantum Chemical Calculations for 3-(3-Methyl-2-nitrophenoxy)pyrrolidine

Quantum chemical calculations are fundamental to modern chemistry, enabling the study of molecular structures and properties that may be difficult to probe experimentally.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. aps.org It has become a popular tool for calculations in theoretical modeling, providing valuable insights into the electronic properties and reactivity of molecules. hakon-art.comresearchgate.net DFT studies for this compound would focus on how the electron density is distributed across the molecule, which is key to understanding its chemical behavior.

DFT calculations can quantify the molecule's reactivity through various global reactivity descriptors. hakon-art.comresearchgate.net These descriptors, derived from the principles of conceptual DFT, help predict how the molecule will behave in a chemical reaction. mdpi.com

Key DFT-derived reactivity descriptors include:

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from the system. A higher chemical potential suggests greater reactivity. hakon-art.commdpi.com

Chemical Hardness (η): Hardness represents the resistance to a change in electron distribution. Molecules with a large energy gap between their highest and lowest molecular orbitals are considered "hard," while those with a small gap are "soft." hakon-art.com

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, classifying it as a strong, moderate, or marginal electrophile. mdpi.com

Nucleophilicity Index (N): Conversely, this index measures the molecule's ability to donate electrons. mdpi.com

An analysis of these parameters would predict the most likely sites for electrophilic or nucleophilic attack on the this compound molecule. nih.gov

Table 1: Illustrative DFT Global Reactivity Descriptors for this compound This table presents hypothetical values to illustrate the typical output of a DFT analysis.

| Descriptor | Symbol | Hypothetical Value (eV) | Interpretation |

|---|---|---|---|

| Chemical Potential | μ | -4.15 | Indicates the tendency to donate electrons. |

| Chemical Hardness | η | 2.50 | Represents resistance to deformation of electron cloud. |

| Electrophilicity Index | ω | 3.44 | Suggests a strong ability to accept electrons, largely due to the nitro group. |

| Nucleophilicity Index | N | 2.85 | Indicates a moderate ability to donate electrons, likely associated with the pyrrolidine (B122466) nitrogen and ether oxygen. |

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.com The interaction between these orbitals governs the course of chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. ajchem-a.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for predicting a molecule's reactivity and kinetic stability. nih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. ajchem-a.comnih.gov

For this compound, the analysis would involve identifying the spatial distribution of these orbitals:

HOMO: The HOMO is expected to be localized on the more electron-rich parts of the molecule. This would likely include the pyrrolidine ring and the phenoxy oxygen, which can act as electron-donating centers (nucleophilic sites).

LUMO: The LUMO is anticipated to be concentrated around the electron-deficient regions, primarily the nitro-substituted aromatic ring. The nitro group is a powerful electron acceptor, making this part of the molecule susceptible to nucleophilic attack. researchgate.net

By examining the locations of the HOMO and LUMO, one can predict the most probable sites for reaction. For instance, an electrophile would likely attack the region where the HOMO is densest, while a nucleophile would target the area with the highest LUMO density. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table presents hypothetical energy values to illustrate the output of an FMO analysis.

| Parameter | Hypothetical Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -6.65 | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy | -1.65 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 5.00 | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

Conformational Analysis and Molecular Dynamics Simulations of this compound

Molecules are not rigid structures but dynamic entities that can adopt various spatial arrangements, or conformations. nih.gov Conformational analysis of this compound would explore the different shapes the molecule can assume due to rotation around its single bonds. The pyrrolidine ring itself is not planar and exhibits a phenomenon known as "pseudorotation," which contributes to its three-dimensional structure. researchgate.netnih.gov Identifying the most stable, low-energy conformations is crucial, as this is likely the form the molecule adopts under normal conditions and determines how it interacts with other molecules.

Molecular Dynamics (MD) simulations extend this analysis by modeling the movement of atoms and molecules over time. nih.gov An MD simulation generates a trajectory of the molecule, revealing its dynamic behavior, flexibility, and the transitions between different conformations. mdpi.commdpi.com For this compound, MD simulations could reveal:

The flexibility of the ether linkage between the pyrrolidine and phenoxy rings.

The rotational freedom of the substituted benzene (B151609) ring.

The puckering dynamics of the pyrrolidine ring.

This information is vital for understanding how the molecule's 3D shape influences its properties and potential biological function. mdpi.com

Prediction of Reaction Mechanisms and Transition States in the Synthesis of this compound

Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions. mit.edu By modeling the synthesis of this compound, researchers can predict the most likely reaction mechanism and identify the structures of key intermediates and transition states. researchgate.net

A plausible synthetic route could involve a nucleophilic aromatic substitution or a Williamson ether synthesis-type reaction between a pyrrolidine derivative and a substituted nitrophenol. Computational methods, particularly DFT, can be used to map the potential energy surface of the reaction. This involves calculating the energies of:

Reactants: The starting materials.

Products: The final molecule.

Intermediates: Any stable species formed during the reaction.

Transition States (TS): The highest energy point along the reaction coordinate, which represents the energy barrier that must be overcome for the reaction to proceed. researchgate.net

The energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy implies a faster reaction rate. By comparing the activation energies of different possible pathways, chemists can predict which mechanism is kinetically favored. researchgate.netresearchgate.net This theoretical insight can guide the optimization of reaction conditions in the laboratory.

Molecular Docking and Ligand-Target Recognition Studies of Pyrrolidine-Based Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and FDA-approved drugs. nih.gov Its three-dimensional, non-planar structure makes it an excellent framework for designing molecules that can fit precisely into the binding sites of biological targets like proteins and enzymes. researchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, a molecule containing the this compound scaffold) when bound to a target protein. nih.govresearchgate.net The process involves:

Obtaining the 3D structures of the ligand and the target protein.

Sampling a large number of possible binding poses of the ligand within the protein's active site.

Using a scoring function to estimate the binding affinity (e.g., binding energy) for each pose. nih.govbohrium.com

The pose with the best score represents the most likely binding mode. Docking studies on pyrrolidine-based scaffolds can reveal crucial information about ligand-target recognition, such as:

Key amino acid interactions: Identifying specific residues in the protein that form hydrogen bonds, hydrophobic contacts, or electrostatic interactions with the ligand. nih.gov

Binding stability: The calculated binding energy provides an estimate of the stability of the ligand-protein complex. bohrium.com

Structure-Activity Relationships (SAR): By docking a series of related pyrrolidine derivatives, researchers can understand how modifications to the chemical structure affect binding affinity, guiding the design of more potent compounds. researchgate.net

Table 3: Illustrative Molecular Docking Results for a Pyrrolidine-Based Scaffold with a Hypothetical Kinase Target This table presents a hypothetical example of docking results to demonstrate the type of data generated.

| Binding Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| 1 | -9.5 | ASP-145, LYS-88 | Hydrogen Bond with Pyrrolidine N-H and Nitro O |

| 1 | -9.5 | LEU-25, VAL-70 | Hydrophobic contact with Methyl-phenyl ring |

| 2 | -8.2 | GLU-140 | Hydrogen Bond with Pyrrolidine N-H |

| 3 | -7.8 | PHE-144 | π-π stacking with nitrophenyl ring |

Chemical Reactivity and Derivatization Studies

Electrophilic Aromatic Substitution Reactions on the Nitrophenoxy Moiety of the Compound.

The nitrophenoxy ring of 3-(3-Methyl-2-nitrophenoxy)pyrrolidine is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. masterorganicchemistry.commasterorganicchemistry.com The regiochemical outcome of such reactions is governed by the cumulative directing effects of the three substituents on the benzene (B151609) ring: the pyrrolidinoxy group (-O-pyrrolidine), the methyl group (-CH₃), and the nitro group (-NO₂).

Pyrrolidinoxy Group: As an alkoxy group, this is a strongly activating, ortho-, para-director due to the lone pair of electrons on the oxygen atom that can be donated into the ring through resonance. organicmystery.combyjus.com

Methyl Group: This is a weakly activating, ortho-, para-director through an inductive effect.

Nitro Group: This is a strongly deactivating, meta-director due to its powerful electron-withdrawing nature. csbsju.edulkouniv.ac.in

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.comyoutube.com

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Major Product(s) | Description |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-(4-Nitro-3-methyl-2-nitrophenoxy)pyrrolidine and 3-(6-Nitro-3-methyl-2-nitrophenoxy)pyrrolidine | Introduction of a second nitro group, primarily at the C4 position due to steric hindrance at C6. masterorganicchemistry.com |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | 3-(4-Bromo-3-methyl-2-nitrophenoxy)pyrrolidine | Introduction of a halogen atom, typically favoring the less sterically hindered C4 (para) position. |

| Sulfonation | Fuming H₂SO₄ (SO₃/H₂SO₄) | 4-(3-(Pyrrolidin-3-yloxy)-2-methyl-1-nitrobenzen)sulfonic acid | Introduction of a sulfonic acid group (-SO₃H) at the C4 position. This reaction is often reversible. lkouniv.ac.in |

Nucleophilic Reactions at the Pyrrolidine (B122466) Nitrogen of the Compound.

The secondary amine within the pyrrolidine ring is nucleophilic due to the lone pair of electrons on the nitrogen atom. This site readily reacts with a variety of electrophiles, most commonly through N-alkylation and N-acylation reactions. researchgate.netnih.gov These transformations are fundamental for introducing diverse substituents onto the pyrrolidine nitrogen, thereby modifying the compound's physical and chemical properties.

N-Alkylation: This reaction involves the treatment of the compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents in the presence of a base to neutralize the resulting acid. This yields N-alkylated derivatives.

N-Acylation: Reaction with acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, results in the formation of N-acyl derivatives (amides). acs.org

Reductive Amination: The pyrrolidine nitrogen can also react with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkylated products.

Table 2: Examples of Nucleophilic Reactions at the Pyrrolidine Nitrogen

| Reaction Type | Electrophile | Typical Reagents | Product |

|---|---|---|---|

| N-Alkylation | Methyl Iodide | CH₃I, K₂CO₃ | 1-Methyl-3-(3-methyl-2-nitrophenoxy)pyrrolidine |

| N-Alkylation | Benzyl Bromide | BnBr, Et₃N | 1-Benzyl-3-(3-methyl-2-nitrophenoxy)pyrrolidine |

| N-Acylation | Acetyl Chloride | AcCl, Pyridine | 1-Acetyl-3-(3-methyl-2-nitrophenoxy)pyrrolidine |

| N-Acylation | Benzoyl Chloride | BzCl, Et₃N | 1-Benzoyl-3-(3-methyl-2-nitrophenoxy)pyrrolidine |

Reduction and Oxidation Reactions of the Nitro Group in this compound.

The nitro group is a versatile functional group that can undergo both reduction and, less commonly, oxidation reactions.

Reduction: The reduction of an aromatic nitro group to a primary amine is one of the most important transformations in organic synthesis. masterorganicchemistry.comwikipedia.org This conversion dramatically alters the electronic properties of the aromatic ring, changing the substituent from a strong deactivator to a strong activator. masterorganicchemistry.com A variety of methods can be employed for this reduction. organic-chemistry.org

Catalytic Hydrogenation: This is a common and clean method using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. researchgate.netrsc.org This method is often highly efficient and selective for the nitro group.

Metal-Acid Systems: Classic methods involve the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.com

Transfer Hydrogenation: Reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) can be used as a hydrogen source in the presence of a catalyst like Pd/C.

The product of this reduction is 3-(2-amino-3-methylphenoxy)pyrrolidine, a valuable intermediate for further derivatization. The reduction proceeds through nitroso and hydroxylamine (B1172632) intermediates. nih.govnih.gov

Oxidation: The oxidation of a nitro group is not a common synthetic transformation, as the nitro group is already in a high oxidation state. Under very harsh oxidative conditions, degradation of the aromatic ring is more likely. However, reactions involving the oxidation of other parts of the molecule can be performed in the presence of the nitro group, which is generally stable to many oxidizing agents. askfilo.comorganic-chemistry.org

Table 3: Common Reduction Methods for the Nitro Group

| Method | Reagents | Product | Key Features |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | 3-(2-Amino-3-methylphenoxy)pyrrolidine | Clean reaction, high yield, mild conditions. |

| Metal/Acid Reduction | Fe, HCl | 3-(2-Amino-3-methylphenoxy)pyrrolidine | Cost-effective, widely used in industry. masterorganicchemistry.com |

| Metal/Acid Reduction | SnCl₂, HCl | 3-(2-Amino-3-methylphenoxy)pyrrolidine | Effective method, though tin salts can be problematic to remove. |

Functional Group Interconversions on the Pyrrolidine Ring of the Compound.

Beyond reactions at the nitrogen atom, the pyrrolidine ring itself can be a scaffold for functional group interconversions. These transformations would typically be planned as part of a synthetic route starting from a different pyrrolidine derivative, such as 3-hydroxypyrrolidine, before the attachment of the nitrophenoxy moiety. For instance, the hydroxyl group of a protected 3-hydroxypyrrolidine can be converted into other functional groups.

A common precursor, N-protected (e.g., with a Boc or Cbz group) 3-hydroxypyrrolidine, can undergo several transformations:

Oxidation: The secondary alcohol at the C3 position can be oxidized to a ketone (pyrrolidin-3-one) using reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a variety of nucleophiles to introduce groups like azides, halides, or nitriles. This allows for the synthesis of a wide array of 3-substituted pyrrolidines. vanderbilt.edu

These derivatized pyrrolidine rings could then be deprotected and coupled with 3-methyl-2-nitrophenol (B1664609) to yield analogues of the title compound.

Synthesis of Chiral Isomers and Enantiomeric Enrichment of this compound.

The C3 atom of the pyrrolidine ring in this compound is a stereocenter, meaning the compound can exist as two enantiomers: (R)-3-(3-Methyl-2-nitrophenoxy)pyrrolidine and (S)-3-(3-Methyl-2-nitrophenoxy)pyrrolidine. The synthesis of enantiomerically pure forms is of great interest, particularly for biological applications. mdpi.com

Several strategies can be employed for the stereoselective synthesis:

Chiral Pool Synthesis: The most direct approach is to start with an enantiomerically pure precursor from the "chiral pool." Commercially available (R)-3-hydroxypyrrolidine and (S)-3-hydroxypyrrolidine are ideal starting materials. google.comgoogle.com The ether linkage can then be formed via a nucleophilic substitution reaction, such as a Williamson ether synthesis (using the sodium salt of 3-methyl-2-nitrophenol) or a Mitsunobu reaction.

Asymmetric Synthesis: More complex routes involve creating the chiral pyrrolidine ring from achiral precursors using stereoselective reactions. ua.esacs.org For example, 1,3-dipolar cycloaddition reactions between azomethine ylides and alkenes can generate substituted pyrrolidines with high stereocontrol. ua.esacs.org

Resolution: If a racemic mixture of the final compound is synthesized, it can be separated into its constituent enantiomers through classical resolution. This typically involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can be separated by crystallization, followed by regeneration of the free amine.

Table 4: Approaches to Chiral Synthesis

| Strategy | Starting Material | Key Reaction | Outcome |

|---|---|---|---|

| Chiral Pool Synthesis | (R)-3-Hydroxypyrrolidine | Mitsunobu Reaction with 3-methyl-2-nitrophenol | (S)-3-(3-Methyl-2-nitrophenoxy)pyrrolidine (due to inversion of stereochemistry) |

| Chiral Pool Synthesis | (S)-3-Hydroxypyrrolidine | Williamson Ether Synthesis with 3-methyl-2-nitrophenol | (S)-3-(3-Methyl-2-nitrophenoxy)pyrrolidine (retention of stereochemistry) |

| Resolution | Racemic this compound | Salt formation with a chiral acid (e.g., tartaric acid) | Separation of (R) and (S) enantiomers |

Structure Activity Relationship Sar Studies for 3 3 Methyl 2 Nitrophenoxy Pyrrolidine Analogues

Design Principles for Investigating Structural Modifications of Pyrrolidine (B122466) Derivatives

The design of analogues of 3-(3-Methyl-2-nitrophenoxy)pyrrolidine is guided by established principles aimed at systematically probing the chemical space to enhance desired biological activities and properties. The pyrrolidine ring is a versatile scaffold in drug discovery due to its three-dimensional nature, which allows for the exploration of pharmacophore space through sp3-hybridization. nih.govnih.gov This non-planar structure, often exhibiting a "pseudorotation," can be strategically modified to improve target binding and selectivity. nih.gov

Key design principles for investigating structural modifications of such pyrrolidine derivatives include:

Scaffold Hopping and Isosteric Replacement: Replacing the pyrrolidine ring with other five-membered heterocycles or even different ring sizes can help determine the importance of the core structure for activity. Similarly, isosteric replacements of key functional groups can be used to fine-tune electronic and steric properties.

Conformational Constraint: Introducing conformational rigidity into the molecule can lock it into a bioactive conformation, potentially increasing potency and selectivity. This can be achieved by introducing double bonds, or additional ring systems.

Systematic Substituent Modification: Altering the nature, size, and position of substituents on both the phenoxy and pyrrolidine rings allows for a systematic exploration of the steric, electronic, and lipophilic requirements for optimal activity. This includes varying electron-donating and electron-withdrawing groups, as well as groups that can participate in hydrogen bonding.

Stereochemical Exploration: The chiral centers in the pyrrolidine ring and any potential chiral centers in substituents are critical. Synthesizing and testing individual stereoisomers is essential to understand how the spatial arrangement of atoms affects molecular recognition by biological targets. nih.gov

Positional and Substituent Effects on the Phenoxy Ring of Analogues

The phenoxy ring of this compound offers a prime location for structural modifications to probe its interaction with a biological target. The nature and position of substituents on this aromatic ring can significantly impact binding affinity and functional activity.

In a study of meta-substituted phenolic derivatives linked to an N-methylpyrrolidine moiety via an ether bond, it was found that the inclusion of a substituent on the meta position of the aromatic group differentially affected the binding affinity for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR). nih.gov This highlights the sensitivity of the binding pocket to the electronic and steric properties of the substituent.

For analogues of this compound, the following effects can be anticipated:

Nitro Group: The ortho-nitro group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Its position is critical, and moving it to the meta or para positions would likely alter the electronic distribution of the ring and its interaction with the target. Replacing it with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., methoxy, amino) would systematically probe the electronic requirements of the binding site.

Methyl Group: The meta-methyl group is a small, lipophilic, and weakly electron-donating group. Its primary role may be steric, influencing the orientation of the phenoxy ring relative to the pyrrolidine core. Varying the size of this alkyl group (e.g., ethyl, isopropyl) or replacing it with a halogen could provide insights into the steric tolerance of the binding pocket.

Positional Isomerism: Moving the methyl and nitro groups to different positions on the phenoxy ring would generate a library of isomers. For example, shifting the nitro group to the para position while keeping the methyl group at the meta position would significantly alter the molecule's dipole moment and potential for intermolecular interactions.

The table below illustrates hypothetical modifications and their potential impact on activity based on general SAR principles.

| Modification on Phenoxy Ring | Rationale | Predicted Impact on Activity |

| Relocation of Nitro Group (e.g., to para-position) | Altering electronic properties and hydrogen bonding potential. | Potentially significant change in affinity and/or efficacy. |

| Replacement of Nitro Group with Cyano | Maintaining electron-withdrawing character with different geometry. | May retain or alter activity depending on steric and electronic fit. |

| Replacement of Nitro Group with Amino | Introducing an electron-donating and hydrogen bond-donating group. | Likely to significantly alter binding mode and activity. |

| Variation of Methyl Group Size (e.g., Ethyl, Isopropyl) | Probing steric tolerance of the binding pocket. | Activity may increase or decrease depending on the size of the pocket. |

| Replacement of Methyl Group with Halogen (e.g., Chloro) | Introducing an electron-withdrawing group with similar size. | Could enhance binding through halogen bonding or altered electronics. |

Modifications of the Pyrrolidine Core in Structure-Activity Relationships

The pyrrolidine core is a fundamental component of the pharmacophore, and its modification can have profound effects on the biological activity of the resulting analogues. nih.gov The saturated nature of the ring allows for a defined three-dimensional arrangement of substituents, which is critical for precise interactions with a biological target. nih.gov

Key modifications to the pyrrolidine core and their potential consequences include:

N-Substitution: The nitrogen atom of the pyrrolidine ring is a key site for modification. In many pyrrolidine-based compounds, the substituent on the nitrogen plays a crucial role in activity. For instance, in nicotine (B1678760) analogues, an N-methyl group is important for interaction with nAChRs. nih.gov For this compound, if the nitrogen is unsubstituted (an NH group), it can act as a hydrogen bond donor. N-alkylation (e.g., with methyl, ethyl) or N-acylation would alter its lipophilicity, basicity, and hydrogen bonding capacity.

Ring Size Variation: Expanding or contracting the pyrrolidine ring to a piperidine (B6355638) (six-membered) or azetidine (B1206935) (four-membered) ring, respectively, would alter the bond angles and the spatial relationship between the phenoxy group and the nitrogen atom. This can determine if the five-membered ring is optimal for fitting into the binding site.

Substitution on the Pyrrolidine Ring: Introducing substituents at other positions of the pyrrolidine ring (C2, C4, C5) can influence the molecule's conformation and introduce new points of interaction. For example, a hydroxyl group could introduce a hydrogen bonding opportunity, while a methyl group could provide a beneficial steric interaction or increase lipophilicity. SAR studies on some pyrrolidine-2,5-dione derivatives have shown that substituents at the 3-position strongly affect their anticonvulsant activity. nih.gov

The following table outlines potential modifications to the pyrrolidine core and their rationale.

| Modification on Pyrrolidine Core | Rationale | Predicted Impact on Activity |

| N-Methylation | Altering basicity and lipophilicity; mimicking endogenous ligands. | Could increase or decrease affinity depending on the target. |

| N-Acetylation | Removing basicity and introducing a hydrogen bond acceptor. | Likely to significantly change the pharmacological profile. |

| Ring Expansion to Piperidine | Changing the geometry and distance between functional groups. | May decrease activity if the pyrrolidine ring size is optimal. |

| Hydroxylation at C4 | Introducing a polar group for potential hydrogen bonding. | Could enhance binding if a suitable interaction partner is present. |

Influence of Linker Region Variation on Molecular Interactions of Related Compounds

The ether linkage in this compound is a critical component that connects the phenoxy and pyrrolidine moieties. The nature and length of this linker can significantly influence the molecule's flexibility and the relative orientation of the two key structural components.

In the context of related compounds, modifications to the linker region have been shown to impact activity. For example, in a series of nicotine analogues, the introduction of an ether linker between the pyrrolidine and an aromatic ring was a key design element. nih.gov

Potential variations of the linker and their implications include:

Linker Homologation: Increasing the length of the linker by introducing additional methylene (B1212753) groups (e.g., creating a phenoxy-ethoxy-pyrrolidine) would increase the distance between the aromatic ring and the pyrrolidine core. This provides greater conformational flexibility, which could be beneficial or detrimental depending on the entropic cost of binding.

Linker Isosteres: Replacing the ether oxygen with other groups such as a sulfur atom (thioether), an amino group (amine), or a carbonyl group (ester or amide) would alter the linker's electronic properties, hydrogen bonding capacity, and conformational preferences. For instance, an amide linker would introduce a rigid planar unit and a hydrogen bond donor.

Linker Rigidity: Incorporating the linker into a ring system or introducing double or triple bonds can restrict its conformational freedom. This can be a powerful strategy to lock the molecule in a bioactive conformation, potentially leading to increased potency.

Stereochemical Influences on Molecular Recognition in Pyrrolidine Analogues

Stereochemistry is a paramount factor in the biological activity of pyrrolidine derivatives due to the presence of at least one chiral center at the C3 position of the pyrrolidine ring in this compound. nih.gov Biological macromolecules such as receptors and enzymes are chiral, and they often exhibit different affinities and efficacies for different stereoisomers of a ligand.

The significance of stereochemistry in this context includes:

(R)- vs. (S)-Configuration at C3: The absolute configuration at the C3 position determines the spatial orientation of the 3-methyl-2-nitrophenoxy group relative to the pyrrolidine ring. One enantiomer may fit optimally into the binding pocket, while the other may experience steric clashes or be unable to form key interactions. For instance, studies on other chiral pyrrolidine derivatives have demonstrated that the orientation of a substituent can determine whether the compound acts as an agonist or an antagonist. nih.gov

Diastereomers: If additional chiral centers are introduced, for example, by adding a substituent at the C4 position of the pyrrolidine ring, it becomes necessary to separate and test all possible diastereomers. The relative stereochemistry (cis vs. trans) of substituents on the pyrrolidine ring has been shown to be a critical determinant of activity in other series of pyrrolidine derivatives. nih.gov

Therefore, the synthesis and biological evaluation of enantiomerically pure forms of this compound and its analogues are essential for a complete understanding of their SAR and for the development of potent and selective therapeutic agents.

Potential Applications and Broader Scientific Impact

Utility of 3-(3-Methyl-2-nitrophenoxy)pyrrolidine as a Key Synthetic Intermediate.nih.gov

This compound serves as a valuable intermediate in the synthesis of more complex molecules. The structural architecture of this compound, featuring a pyrrolidine (B122466) ring linked to a substituted nitrophenoxy group, offers multiple reactive sites for chemical modification. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a common scaffold in many biologically active compounds. researchgate.net Its secondary amine provides a nucleophilic center for various chemical transformations, including alkylation, acylation, and arylation, allowing for the introduction of diverse functional groups.

The nitroaromatic portion of the molecule is also synthetically versatile. The nitro group can be readily reduced to an amino group, which can then participate in a wide array of reactions such as diazotization, amide bond formation, and the synthesis of other heterocyclic rings. This transformation is crucial for building molecular complexity and accessing a broader range of chemical space. Furthermore, the presence of the methyl and nitro substituents on the phenyl ring influences the reactivity of the aromatic system, potentially allowing for regioselective functionalization.

General synthetic strategies to access the 3-aryloxypyrrolidine scaffold often involve the nucleophilic substitution reaction between a pyrrolidine derivative with a leaving group at the 3-position and a corresponding phenol (B47542). Alternatively, a Mitsunobu reaction between 3-hydroxypyrrolidine and a phenol can also be employed. The specific synthesis of this compound would likely follow one of these established routes.

Exploration of Compound Analogues in Chemical Biology Research.nih.govmdpi.commdpi.comijsrtjournal.com

While specific biological data for this compound is not extensively documented in publicly available literature, the exploration of its analogues provides significant insights into its potential applications in chemical biology. The pyrrolidine scaffold is a well-established pharmacophore present in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities. researchgate.net

The nitroaromatic motif is also a key feature in many bioactive molecules. Nitro-containing compounds have been investigated for their potential as antibacterial, antifungal, and anticancer agents. rsc.org The electron-withdrawing nature of the nitro group can influence the electronic properties of the entire molecule, which in turn can affect its binding affinity to biological targets. rsc.org For instance, the nitro group can participate in hydrogen bonding and other non-covalent interactions within a protein's active site.

Analogues of this compound, where the substitution pattern on the aromatic ring or the pyrrolidine is varied, could be synthesized and screened for a multitude of biological activities. The systematic modification of this scaffold would allow for the investigation of structure-activity relationships (SAR), providing a deeper understanding of how specific structural features contribute to biological function. For example, the position of the nitro and methyl groups on the phenyl ring can significantly impact the molecule's conformation and interaction with target proteins. dundee.ac.uk

The table below summarizes the potential biological activities of structural motifs related to this compound, based on existing research on analogous compounds.

| Structural Motif | Potential Biological Activities |

| Pyrrolidine | Antiviral, Antibacterial, Antifungal, CNS activity |

| Nitroaromatic | Antibacterial, Antifungal, Anticancer, Antiparasitic |

| Aryloxy ether | Can modulate pharmacokinetic properties |

This table is illustrative and based on general findings for the respective chemical classes, not on direct experimental data for this compound.

Contribution to Heterocyclic Chemistry and Scaffold Diversification.

The study and synthesis of compounds like this compound contribute significantly to the advancement of heterocyclic chemistry and the critical goal of scaffold diversification in medicinal chemistry. Heterocyclic compounds are of paramount importance as they form the core structure of a vast number of pharmaceuticals. The development of novel methods to synthesize and functionalize heterocyclic scaffolds is a continuous effort in organic chemistry.

The 3-aryloxypyrrolidine framework represents a distinct chemical scaffold that can be systematically decorated with various functional groups to generate a library of diverse molecules. This process of scaffold diversification is essential for exploring new areas of chemical space and identifying novel drug candidates with improved efficacy and safety profiles. The combination of the chiral pyrrolidine ring with the electronically tunable nitrophenyl group offers a rich platform for creating structural diversity.

The synthesis of this compound and its derivatives also presents interesting challenges and opportunities for methodological development in organic synthesis. For instance, developing stereoselective syntheses of this compound would be of great interest, as the stereochemistry of the pyrrolidine ring often has a profound impact on biological activity. researchgate.net

The broader scientific impact of this line of research lies in providing the medicinal chemistry community with new tools and building blocks to design the next generation of therapeutic agents. The unique three-dimensional shape and electronic properties of the 3-aryloxypyrrolidine scaffold make it an attractive starting point for the design of molecules that can interact with a wide range of biological targets.

Future Research Directions and Emerging Trends for this compound.

Future research on this compound and its analogues is poised to explore several exciting avenues. A primary focus will likely be on the comprehensive evaluation of its biological activity profile. This would involve synthesizing a library of related compounds and screening them against a wide range of biological targets, including enzymes, receptors, and ion channels.

An emerging trend in drug discovery is the development of compounds that can modulate protein-protein interactions. The rigid, three-dimensional structure of the 3-aryloxypyrrolidine scaffold may be well-suited for this purpose. Future studies could involve the design and synthesis of derivatives that are optimized to disrupt specific protein-protein interactions implicated in disease.

Another area of interest is the use of nitroaromatic compounds as prodrugs. The nitro group can be selectively reduced under the hypoxic conditions often found in solid tumors, leading to the release of a cytotoxic agent. This approach could be explored for the development of targeted cancer therapies based on the this compound scaffold.

Furthermore, the unique electronic properties of this compound could be leveraged in the field of materials science. For example, derivatives with extended conjugation could be investigated for their potential applications in organic electronics.

The table below outlines potential future research directions for this class of compounds.

| Research Area | Focus | Potential Impact |

| Medicinal Chemistry | Synthesis and screening of analogues for various biological activities. | Discovery of new therapeutic agents. |

| Chemical Biology | Development of molecular probes to study biological processes. | Elucidation of disease mechanisms. |

| Drug Delivery | Investigation of nitro-reduction for targeted drug release. | Development of novel cancer therapies. |

| Materials Science | Synthesis of derivatives for applications in organic electronics. | Creation of new functional materials. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-Methyl-2-nitrophenoxy)pyrrolidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution, where 3-methyl-2-nitrophenol reacts with pyrrolidine under basic conditions (e.g., K₂CO₃ or NaH) in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C. Microwave-assisted synthesis can reduce reaction time while maintaining yields >75% . Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization is critical to isolate the product. Impurities often arise from incomplete substitution or oxidation side reactions, necessitating TLC monitoring .

Q. How can the structural conformation of this compound be analyzed experimentally?

- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths and angles, particularly for the nitro group orientation and pyrrolidine ring puckering . For dynamic conformational analysis, NMR spectroscopy (¹H and ¹³C) in DMSO-d₆ or CDCl₃ reveals rotational barriers around the phenoxy-pyrrolidine bond. NOESY experiments can identify spatial proximity between the methyl group and pyrrolidine protons .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirm the presence of nitro (N–O stretch at ~1520 cm⁻¹) and ether (C–O–C at ~1250 cm⁻¹) groups.

- HRMS : Verify molecular weight (e.g., ESI+ mode, [M+H]⁺ expected at m/z 237.1114 for C₁₁H₁₄N₂O₃).

- ¹H NMR : Key signals include pyrrolidine δ 2.8–3.2 ppm (N–CH₂), aromatic δ 7.2–7.5 ppm (nitrophenyl protons), and methyl δ 2.4 ppm (singlet) .

Advanced Research Questions

Q. How does the nitro group in this compound influence its reactivity and bioactivity compared to methoxy or fluoro analogs?

- Methodological Answer : The nitro group enhances electrophilicity, enabling interactions with nucleophilic residues in enzymes (e.g., monoamine oxidases). Comparative SAR studies with analogs (e.g., 3-(4-Fluoro-2-methylphenoxy)pyrrolidine) show reduced logP for nitro derivatives (predicted ~1.8 vs. ~2.5 for methoxy), impacting blood-brain barrier permeability. In vitro assays (e.g., radioligand binding for serotonin transporters) quantify affinity differences . Computational docking (AutoDock Vina) can model nitro-group interactions with active sites .

Q. What strategies resolve contradictions in reported biological activity data for pyrrolidine derivatives like this compound?

- Methodological Answer : Discrepancies often stem from isomerism (e.g., axial vs. equatorial nitro orientation) or assay conditions (e.g., pH affecting protonation states). Strategies include:

- Chiral HPLC to separate enantiomers (e.g., using Chiralpak AD-H column).

- Dose-response curves (IC₅₀/EC₅₀) under standardized buffers (e.g., PBS at pH 7.4).

- Metabolic stability assays (e.g., liver microsomes) to account for degradation .

Q. How can computational modeling predict the metabolic pathways of this compound?

- Methodological Answer : Tools like GLORY (Gradient-boosted Metabolism Prediction) or SyGMa identify likely Phase I/II metabolites. Key steps include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.